4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through Suzuki–Miyaura (SM) coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In SM coupling, the compound is formed by joining chemically differentiated fragments using palladium as the catalyst. The process includes oxidative addition and transmetalation steps.
Reaction Conditions: The specific reaction conditions for the synthesis of 4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid may vary, but typically involve mild and functional group-tolerant conditions.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ the SM coupling approach to prepare this compound.
Chemical Reactions Analysis
Reactions: 4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound.
Substitution: Substitution reactions can occur with nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid.
Scientific Research Applications
4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and bioconjugation.
Medicine: Potential therapeutic agents.
Industry: As a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it with related benzoic acid derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C14H14ClN3O3 |
---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
4-[2-(4-chloro-3-methylpyrazol-1-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-12(15)7-18(17-8)9(2)13(19)16-11-5-3-10(4-6-11)14(20)21/h3-7,9H,1-2H3,(H,16,19)(H,20,21) |
InChI Key |
WIRKRHNIWGTQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C(C)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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